molecular formula C4H4F6O3S B1330563 Bis(2,2,2-trifluoroethyl) sulfite CAS No. 53749-89-6

Bis(2,2,2-trifluoroethyl) sulfite

Cat. No.: B1330563
CAS No.: 53749-89-6
M. Wt: 246.13 g/mol
InChI Key: HVNOLEGWKGMONA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2,2,2-trifluoroethyl) sulfite is an organic sulfite compound with the molecular formula C4H4F6O3S. It is known for its unique chemical properties, which make it useful in various scientific and industrial applications. This compound is characterized by the presence of trifluoroethyl groups attached to a sulfite moiety, contributing to its high reactivity and stability under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2,2-trifluoroethyl) sulfite typically involves the reaction of 2,2,2-trifluoroethanol with sulfur trioxide or sulfuryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction with sulfur trioxide is conducted in a solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: Bis(2,2,2-trifluoroethyl) sulfite undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which bis(2,2,2-trifluoroethyl) sulfite exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The trifluoroethyl groups enhance its reactivity, allowing it to participate in a wide range of reactions. Its molecular targets include various enzymes and proteins that interact with sulfite compounds, influencing metabolic pathways and biochemical processes .

Comparison with Similar Compounds

  • Bis(2,2,2-trifluoroethyl) ether
  • Bis(2,2,2-trifluoroethyl) sulfate
  • 2,2,2-Trifluoroethyl methyl sulfite

Comparison:

Properties

IUPAC Name

bis(2,2,2-trifluoroethyl) sulfite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F6O3S/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNOLEGWKGMONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OS(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00312357
Record name Bis(2,2,2-trifluoroethyl)sulfite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00312357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53749-89-6
Record name NSC252924
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252924
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(2,2,2-trifluoroethyl)sulfite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00312357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(2,2,2-trifluoroethyl) sulfite
Reactant of Route 2
Reactant of Route 2
Bis(2,2,2-trifluoroethyl) sulfite
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Bis(2,2,2-trifluoroethyl) sulfite
Reactant of Route 4
Reactant of Route 4
Bis(2,2,2-trifluoroethyl) sulfite
Reactant of Route 5
Bis(2,2,2-trifluoroethyl) sulfite
Reactant of Route 6
Reactant of Route 6
Bis(2,2,2-trifluoroethyl) sulfite
Customer
Q & A

Q1: What is significant about the reaction of Bis(2,2,2-trifluoroethyl) sulfite with chlorine fluoride?

A1: The research paper investigates the reaction of this compound with chlorine fluoride, providing evidence for an Arbuzov rearrangement mechanism []. This rearrangement is a two-step process involving the attack of a nucleophile (in this case, the sulfite) on an alkyl halide (chlorine fluoride), followed by a rearrangement that leads to the formation of a new phosphorus-carbon bond. The study delves into the specific reaction pathway and product formation, offering valuable insights into the reactivity of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.